6-Chloro Pantoprazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pantoprazole is a proton pump inhibitor that decreases the amount of acid produced in the stomach . It is used to treat erosive esophagitis (damage to the esophagus from stomach acid caused by gastroesophageal reflux disease, or GERD) in adults and children who are at least 5 years old . Pantoprazole is also used to treat Zollinger-Ellison syndrome and other conditions involving excess stomach acid .

Synthesis Analysis

A novel one-pot process for the synthesis of pantoprazole sodium has been reported, which involves reacting 2-chloro methyl 3, 4 -dimethoxy pyridine hydrochloride with 2-mercapto-5 . Another study discusses the synthesis, characterization, and kinetics of sustained pantoprazole release studies of interpenetrated poly (acrylic acid)-chitosan-bentonite hydrogels for drug delivery systems .Molecular Structure Analysis

The molecular formula of Pantoprazole is C16H15F2N3O4S . The average mass is 383.370 Da and the monoisotopic mass is 383.075134 Da .Chemical Reactions Analysis

Pantoprazole exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cell . This effect leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus .Physical And Chemical Properties Analysis

Pantoprazole is readily soluble in water and ethyl alcohol . The identification of pantoprazole is confirmed by infrared absorption spectrophotometry, as well as by a positive reaction to sodium ion .科学的研究の応用

1. Pharmacokinetics and Stereoselective Analysis

- Pantoprazole, including 6-Chloro Pantoprazole, has been a subject of pharmacokinetic studies. A notable application is the development of a chiral liquid chromatography-tandem mass spectrometry method to determine pantoprazole enantiomers in dog plasma. This method aids in investigating the stereoselective pharmacokinetics of racemic pantoprazole (Chen et al., 2012).

2. Comparison with Other Proton Pump Inhibitors

- Research comparing the efficacy of different proton pump inhibitors, including pantoprazole, has been conducted. For instance, a study comparing oral buffered esomeprazole and intravenous pantoprazole for rapid rise of intragastric pH provided insights into their relative effectiveness in clinical settings (Banerjee et al., 2010).

3. Drug Delivery and Formulation

- There is significant research focused on the drug delivery mechanisms of pantoprazole. Studies have explored the physical characteristics and preparation techniques of enteric pantoprazole-loaded microparticles, highlighting the necessity of specific delivery systems due to pantoprazole's sensitivity to gastric acid (Raffin et al., 2006).

4. Therapeutic Applications Beyond Gastrointestinal Disorders

- Pantoprazole has been investigated for its potential application in treating conditions beyond acid-related gastrointestinal disorders. For instance, its efficacy against Plasmodium falciparum, the parasite causing malaria, has been studied, suggesting potential antimalarial applications (Riel et al., 2002).

5. Analytical Methods for Detection and Quality Control

- Advanced analytical methods, such as differential pulse anodic voltammetry and high-performance liquid chromatography, have been developed to detect pantoprazole in various forms, contributing to quality control in pharmaceutical manufacturing (Erk, 2003).

6. Stability and Storage Conditions

- Research on the stability of pantoprazole under various conditions, such as exposure to light or different storage temperatures, has been conducted to optimize its shelf life and efficacy. This includes studies on the stability of pantoprazole in different solutions and delivery systems (Donnelly, 2011).

作用機序

Target of Action

The primary target of 6-Chloro Pantoprazole is the gastric acid pump, H+/K±adenosine triphosphatase (ATPase) . This enzyme is located at the secretory surface of gastric parietal cells and is responsible for the final step in gastric acid production .

Mode of Action

This compound acts as a proton pump inhibitor (PPI) . It exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production. The compound achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This interaction leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . As the binding of pantoprazole to the (H+, K+)-ATPase enzyme is irreversible, new enzyme needs to be expressed in order to resume acid secretion .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It has been shown to attenuate the levels of proinflammatory cytokines and down-regulate the expression of NF-κB, JNK1/2, ERK1/2, p38, and cleaved caspase-3 proteins . Furthermore, it up-regulates the expression of the Bcl-2 gene and down-regulates the expression of the Bax gene .

Pharmacokinetics

This compound is rapidly and well absorbed after oral administration, exhibiting an absolute bioavailability of 77% . It is mainly distributed to the extracellular fluid with the apparent volume of distribution being 11.0–23.6 L . The compound is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) 2C19 . The serum elimination half-life is about 1 hour, which can increase to 3.5 to 10 hours with CYP2C19 deficiency .

Result of Action

The action of this compound results in long-lasting inhibition of gastric acid secretion . This leads to the healing of erosive esophagitis, reduction in relapse rates of daytime and nighttime heartburn symptoms, and control of symptoms related to Zollinger–Ellison syndrome . It also reduces acid reflux-related symptoms and improves patient quality of life more effectively than histamine-2 receptor antagonists (H2 blockers) .

Safety and Hazards

Pantoprazole is not for the immediate relief of heartburn symptoms . Long-term treatment with pantoprazole may also make it harder for your body to absorb vitamin B-12, resulting in a deficiency of this vitamin . Pantoprazole can cause kidney problems . It may cause new or worsening symptoms of lupus . You may be more likely to have a broken bone while taking this medicine long term or more than once per day .

将来の方向性

Given the widespread use of PPIs and increasing concern regarding long-term use, there is a need to support more rational use, particularly with unnecessary prolonged continuation . Clinicians should review PPI prescriptions regularly and deprescribe when there is no appropriate ongoing indication or evidence of benefit to reduce health harm and treatment cost .

特性

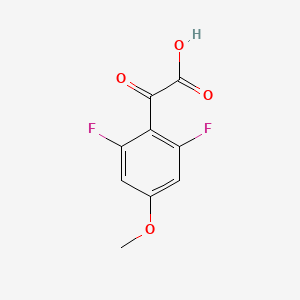

IUPAC Name |

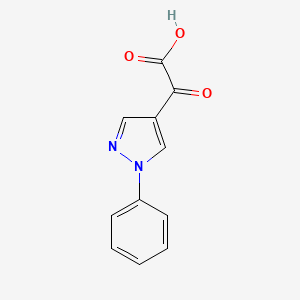

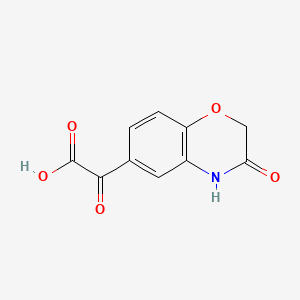

6-chloro-5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClF2N3O4S/c1-24-12-3-4-20-11(14(12)25-2)7-27(23)16-21-9-5-8(17)13(26-15(18)19)6-10(9)22-16/h3-6,15H,7H2,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHDACUGVKVGLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CS(=O)C2=NC3=CC(=C(C=C3N2)Cl)OC(F)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClF2N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-6,6,12,12-tetraoctylindeno[1,2-b]fluorene](/img/structure/B565870.png)

![(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B565875.png)